molecular formula C11H14Cl2 B075270 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene CAS No. 1585-17-7

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

Cat. No.: B075270
CAS No.: 1585-17-7
M. Wt: 217.13 g/mol
InChI Key: JMNDJDCLOQRCJV-UHFFFAOYSA-N
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Description

2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene: is an organic compound with the molecular formula C11H14Cl2 It is a derivative of mesitylene, where two of the methyl groups are substituted with chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene typically involves the chloromethylation of mesitylene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the substitution of the methyl groups with chloromethyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or other strong bases are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl groups.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include the fully reduced hydrocarbon.

Scientific Research Applications

Chemistry: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In biological research, derivatives of this compound are explored for their potential biological activities. They are used in the synthesis of pharmaceuticals and other bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene involves its reactivity towards nucleophiles. The chloromethyl groups are electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

    2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.

    2,4-Bis(iodomethyl)-1,3,5-trimethylbenzene: Similar structure but with iodomethyl groups.

    2,4-Bis(methyl)-1,3,5-trimethylbenzene: Lacks the halogen substituents, making it less reactive.

Uniqueness: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene is unique due to the presence of chloromethyl groups, which impart significant reactivity

Properties

IUPAC Name

2,4-bis(chloromethyl)-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNDJDCLOQRCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CCl)C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075093
Record name Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-
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Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1585-17-7
Record name Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1585-17-7
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Record name Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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